(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its structure includes methoxy groups at the 2,5-positions of ring A and the 4-position of ring B (Fig. 1). Chalcones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, which are heavily influenced by substituent patterns on the aromatic rings .
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGLYGVFCJUPR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific chalcone, highlighting research findings, mechanisms of action, and potential applications.
- Molecular Formula: C18H18O4
- Molecular Weight: 298.33 g/mol
- CAS Number: 1639856-62-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity
- Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of apoptotic pathways.
- A study focusing on its effects on colon cancer cells revealed that the compound increased the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2. This suggests a mechanism involving the intrinsic and extrinsic apoptotic pathways .
- Antioxidant Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has been found to inhibit the STAT3 signaling pathway in colon cancer cells. By reducing STAT3 activity, it effectively suppresses cell proliferation and induces apoptosis .
- Modulation of Enzyme Activity : Chalcones often interact with various enzymes involved in metabolic processes, which may enhance their therapeutic effects or reduce side effects associated with conventional drugs.
Case Study 1: Anticancer Activity in Colon Cancer Cells
In a study conducted on HCT116 and SW480 colon cancer cell lines, treatment with this compound resulted in significant induction of apoptosis. The study reported:
- Apoptosis rates reaching up to 67% at higher concentrations.
- Increased expression of death receptors and pro-apoptotic proteins .
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity of various chalcones, including this compound. The findings indicated:
- Effective scavenging activity against DPPH radicals.
- Potential use as a natural antioxidant agent in food and pharmaceutical industries .
Data Tables
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Chalcones have been extensively studied for their potential anticancer properties. Research indicates that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for developing new anti-inflammatory drugs .
3. Antioxidant Properties
Research highlights the antioxidant capabilities of this chalcone derivative, which can scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .
Material Science Applications
1. Organic Electronics
Chalcones are explored in organic electronics due to their semiconducting properties. The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Studies have indicated that incorporating this compound into electronic devices can enhance their performance by improving charge transport properties .
2. Photovoltaic Devices
The compound has been investigated for its role in photovoltaic devices, particularly as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently allows it to convert solar energy into electrical energy effectively .
Case Studies
Case Study 1: Anticancer Activity
A study published in Molecules reported that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers demonstrated that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Physicochemical Properties
Methoxy substitutions influence melting points and solubility :
- a15 (3,4-dimethoxy on ring A, 4-methoxy on ring B): Melting point = 104.9–106.4°C, molecular weight = 321 (M+Na) .
- Target compound : Predicted molecular weight = 314.3 (calculated), with a likely lower melting point than a15 due to fewer substituents.
Comparatively, fluorophenyl analogs (e.g., (2E)-3-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one) exhibit higher molar masses (286.3 vs. 314.3) and altered solubility profiles due to fluorine’s electron-withdrawing nature .
Pharmacokinetic and Structural Insights
In pharmacokinetic studies, the target compound (referred to as compound 1 in ) was synthesized alongside derivatives with 3,4,5-trimethoxy (compound 2) and 3,4-dimethoxy (compound 3) substitutions. While specific pharmacokinetic data are unavailable, methoxy-rich analogs like compound 3 may exhibit slower metabolic clearance due to increased hydrophobicity .
Crystallographic analyses of similar chalcones (e.g., chalcone1: 3,4,5-trimethoxy on ring A) reveal that methoxy groups facilitate supramolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing.
Data Tables
Table 1: Comparative Analysis of Chalcone Derivatives
Table 2: Substituent Impact on Activity
| Substituent Position (Ring A) | Substituent Position (Ring B) | Electronegativity Trend | IC50 Trend |
|---|---|---|---|
| 2,5-dimethoxy | 4-methoxy | Moderate | Moderate |
| 2-hydroxy-5-iodo-4-methoxy | 4-methoxy | Low (I < Br) | High (↑ IC50) |
| 3,4,5-trimethoxy | 3,4-dimethoxy | High | Low (↓ IC50) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
